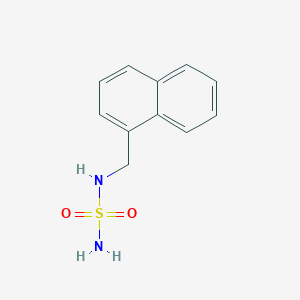

N-(1-naphthylmethyl)sulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-naphthylmethyl)sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a naphthylmethyl moiety. This compound is part of the broader class of sulfonamides, which have been extensively studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(1-naphthylmethyl)sulfamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfamide bond . Another efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide, which provides a general and environmentally friendly access to sulfonamide compounds .

Industrial Production Methods: Industrial production of this compound typically employs large-scale oxidative coupling reactions due to their efficiency and cost-effectiveness. The use of readily available low-cost commodity chemicals such as thiols and amines, combined with environmentally friendly oxidizing agents, makes this method suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-naphthylmethyl)sulfamide undergoes various chemical reactions, including:

Substitution: Reaction with amines to form sulfonamides and sulfonyl azides.

Coupling Reactions: Formation of sulfonamides through S-N coupling reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, thionyl chloride, N-chlorosuccinimide.

Catalysts: Ammonium iodide, cyanuric chloride.

Solvents: Anhydrous acetonitrile, water.

Major Products:

Sulfonamides: Formed through the reaction of sulfonyl chlorides with amines.

Sulfonyl Azides: Produced via the reaction of sulfonyl chlorides with sodium azide.

Wissenschaftliche Forschungsanwendungen

N-(1-naphthylmethyl)sulfamide has found applications in various scientific research fields:

Wirkmechanismus

The mechanism of action of N-(1-naphthylmethyl)sulfamide involves its interaction with specific molecular targets and pathways. This inhibition leads to a bacteriostatic effect, preventing the growth and replication of susceptible bacteria .

Vergleich Mit ähnlichen Verbindungen

N-(1-naphthylmethyl)sulfamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and sulfonamides . These compounds share the common feature of having sulfur-nitrogen bonds but differ in their specific structures and applications. For example:

Sulfenamides: Used primarily in the rubber industry as accelerators for vulcanization.

Sulfinamides: Employed in asymmetric synthesis and as intermediates in the production of other sulfur-containing compounds.

Sulfonamides: Widely used as antibacterial agents in both human and veterinary medicine.

This compound is unique due to its specific naphthylmethyl moiety, which imparts distinct chemical and biological properties compared to other sulfonamides.

Biologische Aktivität

N-(1-naphthylmethyl)sulfamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides, including this compound, are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been historically significant as antibacterial agents and are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This inhibition prevents the production of folate, essential for DNA synthesis and cell division .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted that sulfonamides show pronounced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interfere with bacterial folate synthesis, leading to bacteriostatic effects rather than bactericidal ones .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Nocardia | Pronounced |

Anticancer Potential

This compound has also been investigated for its anticancer activity . A related compound, MPSP-001, showed significant cytotoxic effects against various human cancer cell lines by disrupting microtubule formation. This mechanism suggests that similar naphthyl sulfonamide derivatives could also possess anticancer properties through microtubule destabilization and subsequent apoptosis induction .

Case Study: MPSP-001

In vitro studies demonstrated that MPSP-001 inhibited the growth of multiple cancer cell lines, with IC50 values ranging from 1.9 to 15.7 μmol/L. The compound induced cell cycle arrest at the G2/M phase and led to apoptosis in several cancer types, including HeLa and A549 cells .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to mimic PABA and inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition ultimately disrupts DNA replication in bacterial cells. In cancer cells, similar mechanisms involving microtubule disruption may lead to cell cycle arrest and apoptosis .

Therapeutic Applications

Given its dual role as an antimicrobial and potential anticancer agent, this compound presents opportunities for therapeutic applications in treating infections as well as certain types of cancer. Its modulation of KEAP-1 has also been suggested as a pathway for addressing metabolic disorders such as diabetes and obesity .

Eigenschaften

IUPAC Name |

1-[(sulfamoylamino)methyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c12-16(14,15)13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8H2,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWBCXGLJQLNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.